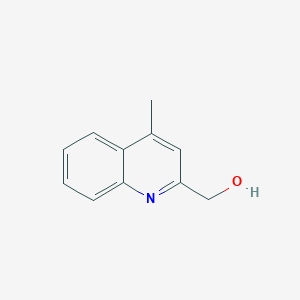
Succinato de dimetilo-d4
Descripción general
Descripción
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Aplicaciones Científicas De Investigación
Síntesis de polímeros bio-basados
El succinato de dimetilo-d4 se utiliza en la síntesis de polímeros bio-basados. Actúa como precursor para producir poliésteres y poliamidas que son biodegradables. La incorporación del compuesto deuterado permite un análisis estructural detallado utilizando métodos espectroscópicos, lo cual es crucial para comprender el proceso de polimerización y las propiedades de los materiales resultantes .
Investigación farmacéutica
En la investigación farmacéutica, el this compound se emplea como intermedio en la síntesis de diversas moléculas de fármacos. Su forma deuterada es particularmente útil para rastrear las vías metabólicas de los fármacos, ya que puede detectarse de forma distinta de las especies no deuteradas, proporcionando información sobre el metabolismo y la distribución de los fármacos .
Seguimiento ambiental
El compuesto se utiliza en estudios ambientales para rastrear las fuentes y las vías de contaminación. La versión deuterada sirve como un marcador isotópico estable, que ayuda a diferenciar entre las fuentes naturales y antropogénicas de succinato en las muestras ambientales .
Química analítica
En la química analítica, el this compound se utiliza como un estándar interno para calibrar instrumentos y validar métodos, especialmente en espectrometría de masas y espectroscopia de RMN. Esto garantiza la precisión y la exactitud en el análisis cuantitativo .
Investigación en catálisis
Los investigadores utilizan el this compound para estudiar procesos catalíticos. Participa en reacciones como la esterificación y la transesterificación, donde se puede monitorear su comportamiento bajo diversos catalizadores. Esto ayuda en el desarrollo de nuevos catalizadores y la optimización de las condiciones de reacción .
Ciencia de los materiales
En la ciencia de los materiales, el compuesto encuentra aplicación en el desarrollo de nuevos materiales con propiedades específicas. Por ejemplo, puede utilizarse para crear materiales con un contenido controlado de deuterio, lo que puede alterar las propiedades físicas como la densidad y la conductividad térmica .
Mecanismo De Acción
Target of Action
Dimethyl succinate-d4, also known as Dimethyl succinate-2,2,3,3-d4, is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
Deuterium-labeled compounds like dimethyl succinate-d4 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Succinate serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The impact of deuteration on the pharmacokinetics of pharmaceuticals has been noted . This could potentially lead to changes in drug efficacy and safety profiles.
Análisis Bioquímico
Biochemical Properties
Dimethyl succinate-2,2,3,3-d4 plays a significant role in biochemical reactions, particularly in the tricarboxylic acid cycle (TCA cycle). It is a substrate for the enzyme succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This reaction is crucial for the production of adenosine triphosphate (ATP) through oxidative phosphorylation. Additionally, dimethyl succinate-2,2,3,3-d4 interacts with other enzymes such as fumarase and malate dehydrogenase, facilitating the conversion of fumarate to malate and malate to oxaloacetate, respectively .
Cellular Effects
Dimethyl succinate-2,2,3,3-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By participating in the TCA cycle, it contributes to the production of ATP, which is essential for cellular energy. The compound also affects the expression of genes involved in energy metabolism and mitochondrial function. Studies have shown that dimethyl succinate-2,2,3,3-d4 can enhance mitochondrial respiration and reduce oxidative stress in cells .
Molecular Mechanism
At the molecular level, dimethyl succinate-2,2,3,3-d4 exerts its effects through binding interactions with enzymes in the TCA cycle. It acts as a competitive inhibitor of succinate dehydrogenase, preventing the conversion of succinate to fumarate. This inhibition leads to an accumulation of succinate, which can activate hypoxia-inducible factor 1-alpha (HIF-1α) and promote cellular adaptation to low oxygen conditions. Additionally, dimethyl succinate-2,2,3,3-d4 can modulate the activity of other enzymes in the TCA cycle, influencing overall metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl succinate-2,2,3,3-d4 can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that dimethyl succinate-2,2,3,3-d4 can maintain its biochemical activity for extended periods, making it suitable for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of dimethyl succinate-2,2,3,3-d4 vary with different dosages in animal models. At low doses, the compound can enhance mitochondrial function and improve energy metabolism without causing adverse effects. At high doses, dimethyl succinate-2,2,3,3-d4 can lead to toxicity, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .
Metabolic Pathways
Dimethyl succinate-2,2,3,3-d4 is involved in several metabolic pathways, primarily the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, fumarase, and malate dehydrogenase, facilitating the conversion of succinate to fumarate, fumarate to malate, and malate to oxaloacetate. These interactions are essential for maintaining metabolic flux and ensuring the continuous production of ATP .
Transport and Distribution
Within cells and tissues, dimethyl succinate-2,2,3,3-d4 is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via monocarboxylate transporters (MCTs) and accumulate in mitochondria, where it exerts its biochemical effects. The localization and accumulation of dimethyl succinate-2,2,3,3-d4 are crucial for its role in cellular metabolism and energy production .
Subcellular Localization
Dimethyl succinate-2,2,3,3-d4 is primarily localized in the mitochondria, where it participates in the TCA cycle. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the enzymes it interacts with. Targeting signals and post-translational modifications may direct dimethyl succinate-2,2,3,3-d4 to specific mitochondrial compartments, enhancing its biochemical activity .
Propiedades
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30994-23-1 | |
| Record name | Dimethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
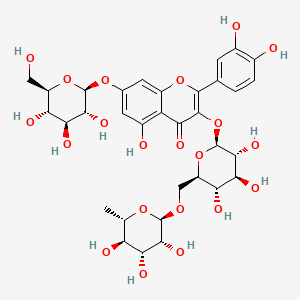
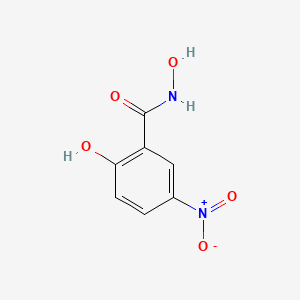
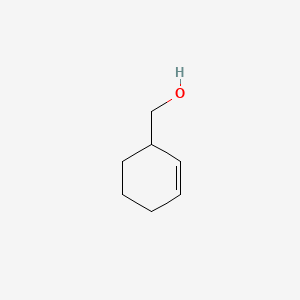
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
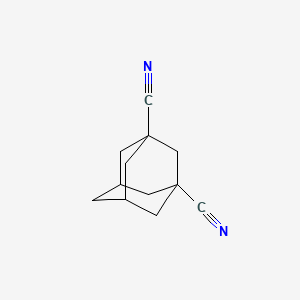


![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
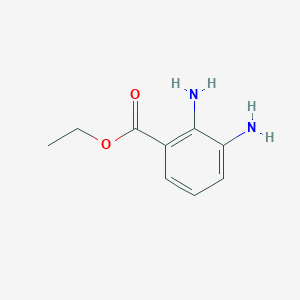
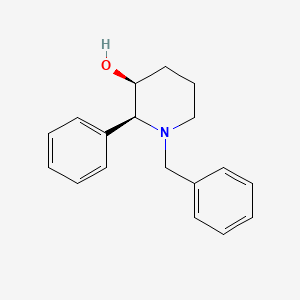
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
